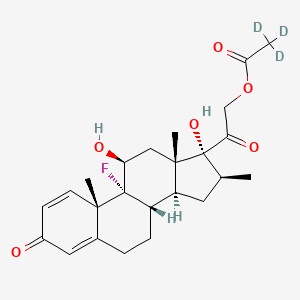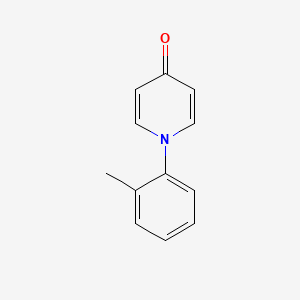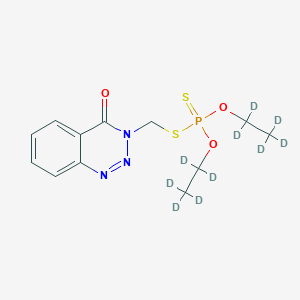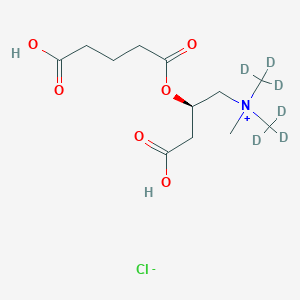
L-Glutaryl Carnitine-d6 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaryl Carnitine-d6 Chloride is a stable isotope-labeled compound with the molecular formula C12H16D6ClNO6 and a molecular weight of 317.8 g/mol. It is a derivative of carnitine, a molecule that plays a crucial role in the metabolism of fatty acids. The "d6" in its name indicates the presence of six deuterium atoms, which makes it useful for metabolic studies and tracing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutaryl Carnitine-d6 Chloride can be synthesized through a series of chemical reactions starting from L-carnitine. The reaction conditions typically require the use of strong bases and deuterated solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for research and diagnostic applications.
Chemical Reactions Analysis
Types of Reactions: L-Glutaryl Carnitine-d6 Chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of glutaric acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
L-Glutaryl Carnitine-d6 Chloride is widely used in scientific research due to its stable isotope labeling. It is employed in:
Chemistry: As a chemical reference for identification and quantification in mass spectrometry studies.
Biology: For tracing metabolic pathways and studying the metabolism of fatty acids.
Medicine: In diagnostic applications, such as imaging and newborn screening.
Industry: In the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which L-Glutaryl Carnitine-d6 Chloride exerts its effects involves its role as a carnitine derivative. It facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized for energy production. The deuterium atoms in the compound help in tracing the metabolic pathways and understanding the biochemical processes involved.
Comparison with Similar Compounds
L-Carnitine Hydrochloride
Acetyl-L-Carnitine
Propionyl-L-Carnitine
Butyryl-L-Carnitine
Properties
Molecular Formula |
C12H22ClNO6 |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-methyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3; |
InChI Key |
RKBZRCSKOSLNQQ-ZMUXDYEZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoate](/img/structure/B15352158.png)
![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)
![4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15352173.png)

![N-[4-Bromo-3-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B15352183.png)
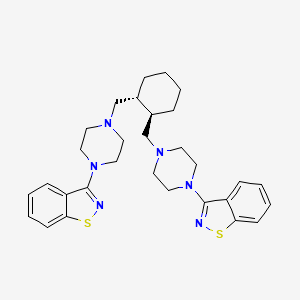
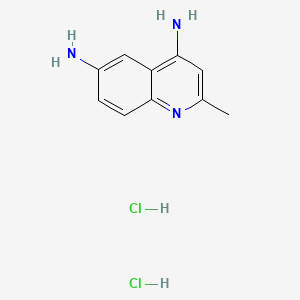

![2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)](/img/structure/B15352200.png)
